![molecular formula C19H23NO B14220058 1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one CAS No. 827306-46-7](/img/structure/B14220058.png)
1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene core with a cyclohexylethylamino group, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-2-one and (1R)-1-cyclohexylethylamine.
Condensation Reaction: The naphthalene-2-one undergoes a condensation reaction with (1R)-1-cyclohexylethylamine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthalene-2,3-dione derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-2-one: The parent compound, lacking the cyclohexylethylamino group.
Cyclohexylethylamine: The amine component used in the synthesis.
Naphthalene Derivatives: Compounds with similar naphthalene cores but different substituents.
Uniqueness
1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one is unique due to its specific combination of a naphthalene core and a cyclohexylethylamino group
Eigenschaften
CAS-Nummer |
827306-46-7 |
|---|---|
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
1-[[(1R)-1-cyclohexylethyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H23NO/c1-14(15-7-3-2-4-8-15)20-13-18-17-10-6-5-9-16(17)11-12-19(18)21/h5-6,9-15,21H,2-4,7-8H2,1H3/t14-/m1/s1 |
InChI-Schlüssel |
NXDWYHCOOPGLBF-CQSZACIVSA-N |
Isomerische SMILES |
C[C@H](C1CCCCC1)N=CC2=C(C=CC3=CC=CC=C32)O |
Kanonische SMILES |
CC(C1CCCCC1)N=CC2=C(C=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


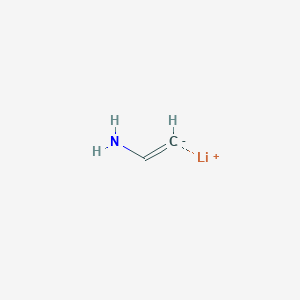
![Propan-2-yl [4-(dimethylamino)phenyl]carbamate](/img/structure/B14219986.png)
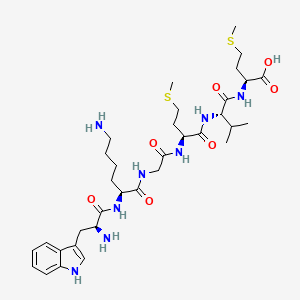
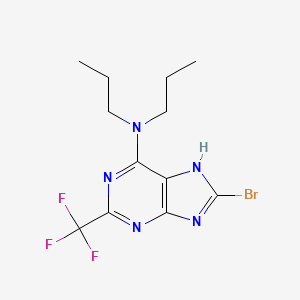
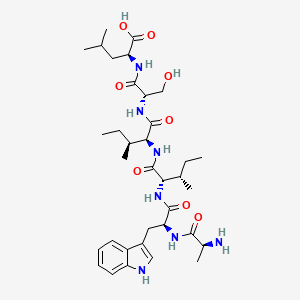
![Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14220017.png)
![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
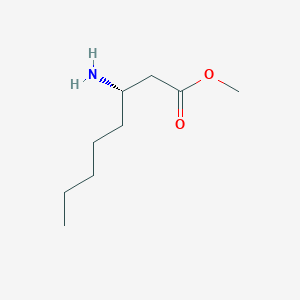
![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene](/img/structure/B14220043.png)
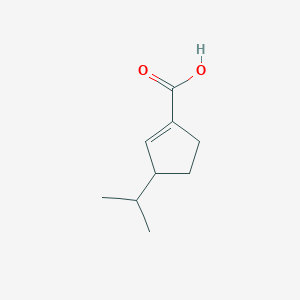
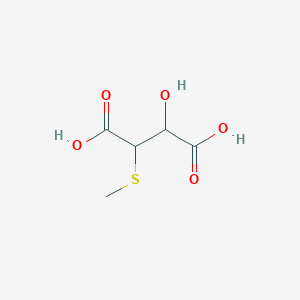
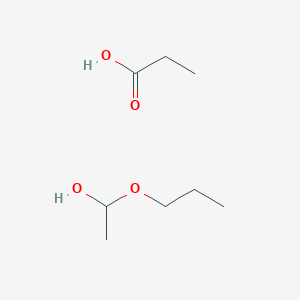
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)
